Methyl 1-adamantanesulfonate
Overview
Description
Methyl 1-adamantanesulfonate is an organic compound belonging to the adamantane family. It is characterized by its unique cage-like structure, which imparts significant stability and rigidity. This compound is primarily used as an organic building block in various chemical syntheses .
Mechanism of Action
Methyl 1-adamantanesulfonate, also known as methyl adamantane-1-sulfonate, is an organic compound with the molecular formula C11H18O3S and a molecular weight of 230.32 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Analysis
Biochemical Properties
Methyl 1-adamantanesulfonate plays a significant role in biochemical reactions, particularly as an organic building block. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with sulfonate-binding proteins, which are involved in the transport and metabolism of sulfonate compounds. These interactions are typically characterized by the binding of the sulfonate group to the active site of the protein, leading to conformational changes that affect the protein’s activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins involved in pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses. Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its sulfonate group. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of sulfonate-metabolizing enzymes by occupying their active sites, thereby preventing the binding of natural substrates. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing enzyme activity and improving metabolic function. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by sulfonate-metabolizing enzymes, leading to the production of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. Additionally, this compound can affect the activity of enzymes involved in one-carbon metabolism, thereby impacting the synthesis of nucleotides and other essential biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound can bind to sulfonate transporters, which mediate its uptake and distribution within the cell. The compound’s distribution can also be influenced by its interactions with cellular membranes and other structural components .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria. These localization signals ensure that this compound exerts its effects in the appropriate cellular context. Additionally, the compound’s activity and function can be modulated by its subcellular localization, as different compartments provide distinct microenvironments that influence its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-adamantanesulfonate can be synthesized through the sulfonation of adamantane followed by esterification. The typical synthetic route involves the reaction of adamantane with sulfur trioxide or chlorosulfonic acid to form adamantane-1-sulfonic acid. This intermediate is then esterified with methanol to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-adamantanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions typically occur under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution can yield various substituted adamantane derivatives .
Scientific Research Applications
Methyl 1-adamantanesulfonate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems due to its stability and unique structure.
Medicine: Research has explored its potential in drug development, particularly for antiviral and anticancer agents.
Comparison with Similar Compounds
Adamantane: The parent compound, used in various chemical syntheses.
Adamantane-1-sulfonic acid: An intermediate in the synthesis of methyl 1-adamantanesulfonate.
1-Adamantanemethylamine: Another derivative with different functional groups.
Uniqueness: this compound is unique due to its combination of the adamantane core and the sulfonate ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
methyl adamantane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3S/c1-14-15(12,13)11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYYQDVBUEDSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399474 | |
Record name | Methyl 1-adamantanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21280-40-0 | |
Record name | Methyl 1-adamantanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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